乙酰钴胺

描述

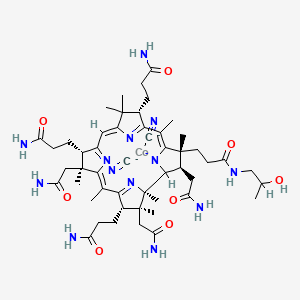

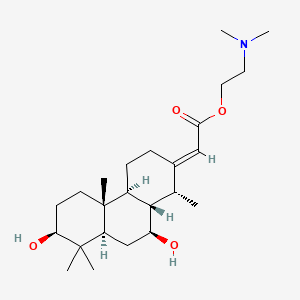

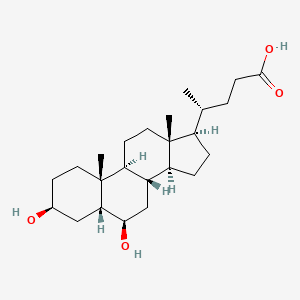

Cobinamide dicyanide is a metal-organic complex containing a cobalt atom, with the chemical formula C50H73CoN13O8 . It is typically found in the form of dark red crystals and is known for its strong oxidizing properties . This compound is a derivative of vitamin B12 and plays a significant role in various biochemical processes .

科学研究应用

Cobinamide dicyanide has a wide range of applications in scientific research:

作用机制

- L-methylmalonyl-CoA mutase : Etiocobalamin also serves as a cofactor for this enzyme. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA, which is part of the citric acid cycle (TCA cycle). This process is crucial for energy production .

Mode of Action

Remember, Etiocobalamin’s intricate dance within our cells ensures proper DNA synthesis and energy balance. 🧬⚡️ . If you have any more questions, feel free to ask!

生化分析

Biochemical Properties

Dicyanocobinamide functions as a soluble guanylate cyclase co-activator and targets the N-terminal regulatory regions, similar to the effect of forskolin on adenylyl cyclases . It elevates intracellular cyclic guanosine monophosphate levels and exhibits vasorelaxant activity in rats . Additionally, dicyanocobinamide has been used in studies involving the inhibition of HIV-1 integrase and nitric oxide synthase . The compound interacts with various enzymes and proteins, including vitamin B12-binding proteins and nitric oxide synthase, influencing their activity and stability.

Cellular Effects

Dicyanocobinamide has significant effects on various cell types and cellular processes. It acts as a co-activator of soluble guanylate cyclase, increasing intracellular cyclic guanosine monophosphate levels and promoting vasorelaxation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to elevate cyclic guanosine monophosphate levels in phenylephrine-constricted rat aortic rings, leading to vasorelaxation . Additionally, dicyanocobinamide has been studied for its potential to inhibit HIV-1 integrase, impacting viral replication and cellular function .

Molecular Mechanism

The molecular mechanism of dicyanocobinamide involves its role as a soluble guanylate cyclase co-activator. It targets the N-terminal regulatory regions of soluble guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels . This action is similar to the effect of forskolin on adenylyl cyclases. Dicyanocobinamide also interacts with nitric oxide synthase, influencing its activity and stability . Additionally, it has been shown to inhibit HIV-1 integrase, affecting viral replication and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dicyanocobinamide have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it undergoes sequential replacement of cyanide ligands with hypochlorite, leading to the destruction of the corrin ring . This process involves at least three observable steps, including the formation of transient intermediates prior to corrin ring destruction . These findings highlight the importance of understanding the temporal effects of dicyanocobinamide in laboratory settings.

Dosage Effects in Animal Models

The effects of dicyanocobinamide vary with different dosages in animal models. Studies have shown that the compound can reverse lethal dose exposures with intramuscular or intravenous injections . The effects are delayed for oral ingestions, requiring larger doses . Additionally, high doses of dicyanocobinamide have been associated with reduced blood pressure and increased red blood cell cyanide concentration . These findings underscore the importance of dosage considerations in animal studies involving dicyanocobinamide.

Metabolic Pathways

Dicyanocobinamide is involved in the biosynthesis of cobalamin (vitamin B12) and its precursor . It plays a role in the regulation of methionine biosynthesis in Mycobacterium smegmatis, influencing the expression of cobalamin-dependent enzymes . The compound is also involved in the transport and assimilation of exogenous cyanocobalamin and its precursor

Transport and Distribution

Dicyanocobinamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is generally uneven due to differences in blood perfusion, tissue binding, and permeability of cell membranes . Understanding the transport and distribution of dicyanocobinamide is crucial for its effective application in biochemical and medical research.

Subcellular Localization

The subcellular localization of dicyanocobinamide involves its targeting to specific cellular compartments. The compound’s localization is influenced by various factors, including targeting signals and post-translational modifications These factors direct dicyanocobinamide to specific compartments or organelles, affecting its activity and function

准备方法

Cobinamide dicyanide is generally synthesized by introducing cyano groups into the vitamin B12 molecule . The preparation process involves complex organic synthesis and metal coordination reactions . Industrial production methods often utilize organic solvents and require precise control of reaction conditions to ensure the stability and purity of the final product .

化学反应分析

Cobinamide dicyanide undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidant and is used in organic synthesis.

Substitution: The compound can undergo substitution reactions, where cyanide ligands are replaced by other ligands such as hypochlorite.

Corrin Ring Destruction: In the presence of hypochlorous acid, dicyanocobinamide undergoes a series of reactions leading to the destruction of the corrin ring and formation of cyanogen chloride.

Common reagents used in these reactions include hypochlorous acid and other oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

Cobinamide dicyanide is unique due to its strong oxidizing properties and its role as a vitamin B12 derivative. Similar compounds include:

Cyanocobalamin: Another vitamin B12 derivative, commonly used as a dietary supplement.

Methylcobalamin: A form of vitamin B12 used in the treatment of vitamin B12 deficiency.

Coenzyme B12: An active form of vitamin B12 involved in various enzymatic reactions.

Compared to these compounds, dicyanocobinamide’s strong oxidizing properties and its ability to form stable complexes with various ligands make it particularly useful in organic synthesis and biochemical research .

属性

IUPAC Name |

cobalt;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O8.2CN.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;2*1-2;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;/q;2*-1;/p-1/t23?,26-,27-,28-,29+,43?,45-,46+,47+,48+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXVHVXSDZHCFS-TWXWJCICSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.[C-]#N.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H](C([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[C-]#N.[C-]#N.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72CoN13O8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27792-36-5 | |

| Record name | Cobinamide dicyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cobalt; 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)- 2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3- oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]- 1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro- 3H-corrin-24-id-8-yl]propanamide; dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Factor B interacts with C3b, a fragment of complement component C3, forming the proconvertase complex C3bB. This complex is then cleaved by Factor D, generating the active C3 convertase C3bBb. C3bBb cleaves more C3 molecules, amplifying the complement cascade, leading to the formation of the membrane attack complex (MAC), opsonization, and inflammation. [, , , , ]

A: Factor B is an essential component of the alternative complement pathway. It serves as the zymogen of the catalytic subunit (Bb) of the alternative pathway C3 and C5 convertases. [, , , , ]

A: Uncontrolled activation of the alternative pathway, and thus Factor B, is implicated in various diseases, including IgA nephropathy, age-related macular degeneration, and atypical hemolytic uremic syndrome. [, , , , ]

A: The molecular weight of Factor B is approximately 93,000 Daltons. It consists of a single polypeptide chain. []

A: Factor B exhibits structural homology with C2, another complement protein involved in the classical complement pathway. Both proteins are serine proteases and share a similar domain structure. []

A: The Factor B gene is approximately 6 kilobases long and contains 18 exons. The Ba fragment of Factor B shows three homologous regions encoded by separate exons, suggesting DNA duplication events during evolution. []

A: The serine protease domain in Factor B is crucial for its catalytic activity. Upon activation by Factor D, the serine protease domain in the Bb fragment gains the ability to cleave C3 and C5, amplifying the complement response. [, ]

A: Yes, computational analyses, including structural modeling, have been used to investigate the binding site of Factor B to C3NEF, providing insights into the activation mechanism of the alternative pathway C3 convertase. []

A: The RQKQ peptide sequence in Factor B is the primary binding site for C3NEF (C3 nephritic factor), an autoantibody that stabilizes the C3 convertase, leading to uncontrolled complement activation. []

ANone: While specific SHE regulations for Factor B may vary, researchers should adhere to general laboratory safety protocols and guidelines for handling biological materials.

A: Factor B is primarily synthesized in the liver, but its production is also observed in extrahepatic sites like monocytes, fibroblasts, and endothelial cells. Cytokines like interferon-gamma can modulate Factor B synthesis at the transcriptional and post-transcriptional levels. [, ]

A: Factor B serum levels can be influenced by various factors, including genetics, age, and disease states. [] Studies have shown a lack of direct correlation between Factor B concentration and alternative pathway lytic activity in normal human serum. []

A: Factor B interacts with several serum proteins, including Factor D (activator), Factor H (inhibitor), Properdin (stabilizer), and C3b. These interactions are crucial for regulating the activity of the alternative pathway. [, , , , ]

A: The exact mechanisms of Factor B clearance are not fully elucidated but likely involve normal protein turnover and potential clearance mechanisms within the liver. []

A: Mice deficient in Factor B (fB-/-) exhibit reduced susceptibility to experimental autoimmune demyelination and acute pneumococcal otitis media. This highlights the crucial role of Factor B in inflammatory responses and bacterial clearance. [, ]

A: Studies using Factor B deficient mice (fB-/-) revealed a critical role of Factor B in UV-induced skin responses, including immunosuppression, edema formation, and mast cell infiltration. []

A: Intranasal administration of purified Factor B in sensitized Factor B-deficient mice restored airway hyperresponsiveness and airway inflammation, demonstrating the specific role of Factor B in these processes. []

A: While systemic C3 is crucial for host defense, lung epithelial cell-derived C3, in conjunction with Factor B, appears to have a protective role against pneumonia-induced lung injury, highlighting the importance of local complement production. []

A: Individuals with congenital Factor I deficiency, which leads to uncontrolled Factor B activation, can present with various clinical manifestations, including recurrent infections (e.g., meningococcal disease) and immune-complex mediated syndromes. []

A: Elevated levels of Factor B have been associated with disease activity in IgA nephropathy, suggesting its potential as a biomarker for disease monitoring. []

A: Factor B levels can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) and radial immunodiffusion. [, , , ]

A: Hemolytic assays, which measure the ability of complement to lyse red blood cells, can be used to assess functional activity of the alternative pathway and Factor B. [, , ]

A: While Factor B is a self-protein, genetic variations and post-translational modifications could potentially trigger immune responses in specific contexts. []

A: Key resources include databases like UniProt, NCBI GenBank, and scientific literature databases like PubMed. Additionally, collaborations between immunologists, geneticists, and clinicians contribute to advancing our understanding of Factor B. [, ]

A: Milestones include the discovery of the alternative complement pathway, the identification and characterization of Factor B, and the elucidation of its role in various diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)

![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)

![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone](/img/structure/B1231113.png)